- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902
Cas no 939-89-9 (cis-2-phenylcyclopropane-1-carboxylic acid)
939-89-9 structure
Product Name:cis-2-phenylcyclopropane-1-carboxylic acid
N.o CAS:939-89-9
MF:C10H10O2
MW:162.185203075409
MDL:MFCD03413442
CID:814989
PubChem ID:778516
Update Time:2024-10-25
cis-2-phenylcyclopropane-1-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
- (1S*,2R*)-2-phenylcyclopropane-1-carboxylic acid
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL-
- cis-2-Phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, cis- (8CI)
- rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid (ACI)
- cis-2-Phenyl-1-cyclopropanecarboxylic acid
- cis-2-Phenylcyclopropanecarboxylic acid
- cis-2-phenylcyclopropane-1-carboxylic acid
- AHDDRJBFJBDEPW-RKDXNWHRSA-N
- P18907
- CS-0058719
- 939-89-9
- MFCD03413442
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2S)-
- cis-2-phenylcyclopropane-carboxylic acid
- EN300-1722001
- SCHEMBL4126470
- 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(-)-
- (1r,2s)-2-phenylcyclopropanecarboxylic acid
- DS-4486
- 48126-51-8
- (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- AKOS006238786
- EN300-108383
- cis-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Z1198162290
- (1r,2s)-2-phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R-cis)-
- XTN6536VE6
- UNII-XTN6536VE6
- MFCD06227614
-
- MDL: MFCD03413442
- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
- Chave InChI: AHDDRJBFJBDEPW-IUCAKERBSA-N
- SMILES: C([C@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Propriedades Computadas
- Massa Exacta: 162.06808
- Massa monoisotópica: 162.06808
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 182
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 37.3
- XLogP3: 1.6
Propriedades Experimentais
- Densidade: 1.25
- Ponto de ebulição: 317.1°C at 760 mmHg
- Ponto de Flash: 144.3°C
- Índice de Refracção: 1.6
- PSA: 37.30000
- LogP: 1.87470
cis-2-phenylcyclopropane-1-carboxylic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,Room Temperature
cis-2-phenylcyclopropane-1-carboxylic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R893725-1g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | ≥95% | 1g |
2,520.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02111-25g |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 95% | 25g |
$1702 | 2023-09-07 | |
| TRC | P320820-50mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | P320820-100mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 100mg |
$121.00 | 2023-05-17 | ||
| TRC | P320820-500mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 500mg |
$523.00 | 2023-05-17 | ||
| TRC | P320820-1g |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 1g |
$ 750.00 | 2022-06-03 | ||
| Alichem | A019109916-5g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Alichem | A019109916-10g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 10g |
$1519.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D586209-500MG |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 500mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D586209-1G |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 1g |
$200 | 2024-07-21 |
cis-2-phenylcyclopropane-1-carboxylic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 2,9-Dimethyl-1,10-phenanthroline , Bis(1,5-cyclooctadiene)nickel , 1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
Referência
- Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event, Journal of the American Chemical Society, 2003, 125(35), 10498-10499
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
Referência
- A process for the preparation of cyclopropanecarboxamide derivatives, India, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Método de produção 6
Método de produção 7
Método de produção 8
Condições de reacção
Referência
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605
Método de produção 9
Condições de reacção
Referência
- Attempted use of chiral copper(II) and nickel(II) catalysts for enantiospecific carbene insertion, Florida Scientist, 1995, 58(1), 32-7
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833
Método de produção 11
Condições de reacção
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Referência
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688
Método de produção 12
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane , Hexane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Key structural features of cis-cinnamic acid as an allelochemical, Phytochemistry (Elsevier), 2012, 84, 56-67
Método de produção 13
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
Referência
- Preparation of substituted pyrazinecarboxamides as PRMT5-substrate adaptor interaction inhibitors, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Referência
- Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles, Organic Letters, 2013, 15(6), 1350-1353
Método de produção 17
Condições de reacção
Referência
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91
Método de produção 18
Condições de reacção
Referência
- Chiral copper complex and asymmetric synthesis of cyclopropanecarboxylate derivatives using this complex as catalyst, European Patent Organization, , ,
Método de produção 19
Condições de reacção
Referência
- Transmission of conjugation effects through the cyclopropane ring, Journal fuer Praktische Chemie (Leipzig), 1982, 324(3), 491-7
cis-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1R,2S)-rel-
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- rel-(1R,2S)-2-Phenyl-N-8-quinolinylcyclopropanecarboxamide
- trans-2-phenylcyclopropane-1-carboxylic acid
- ethyl cis-2-phenylcyclopropanecarboxylate
- Diphenylzinc
- (2Z)-3-phenylprop-2-enoic acid
- (1S,2R)-2-bromocyclopropylbenzene
- Ethyl trans-2-phenylcyclopropanecarboxylate
cis-2-phenylcyclopropane-1-carboxylic acid Preparation Products
cis-2-phenylcyclopropane-1-carboxylic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Número da Ordem:A859602
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:19
Preço ($):175.0/698.0
E- mail:sales@amadischem.com
cis-2-phenylcyclopropane-1-carboxylic acid Literatura Relacionada
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):175.0/698.0